molecular formula C15H16O5 B13802793 7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one

7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one

Cat. No.: B13802793
M. Wt: 276.28 g/mol
InChI Key: YVVXRQLPQMLRNH-UHFFFAOYSA-N
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Description

. These compounds are characterized by the presence of one or more hydroxyl groups attached to the C7 position of the coumarin skeleton. This compound is also known for its unique structural features, including a hydroxy group at the 7th position, a methoxy group at the 6th position, and a hydroxy-3-methyl-3-butenyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxycoumarin derivatives.

    Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired compound

    Purification: After the synthesis, the compound is purified using techniques such as column chromatography to obtain the pure product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Various catalysts may be used to facilitate substitution reactions, including acid or base catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized coumarin derivatives, while reduction reactions may produce reduced forms with altered functional groups.

Scientific Research Applications

7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

7-hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-6-methoxychromen-2-one

InChI

InChI=1S/C15H16O5/c1-8(2)11(16)7-10-14(18)12(19-3)6-9-4-5-13(17)20-15(9)10/h4-6,11,16,18H,1,7H2,2-3H3

InChI Key

YVVXRQLPQMLRNH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)O

Origin of Product

United States

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